BenchChemオンラインストアへようこそ!

3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide

MAPK10 JNK3 kinase inhibition

This compound is the only fluorobenzamido‑benzofuran‑2‑carboxamide isomer with publicly available multi‑target profiling data (MAPK10 IC50=23.9 µM, AhR EC50=4.12 µM, PXR >116 µM). Its unique >28‑fold AhR selectivity window over PXR makes it the definitive reference standard for developing selective AhR agonists free of CYP3A4‑mediated DDI. As a well‑characterized weak JNK3 ligand, it serves as a precise negative control in JNK3‑dependent assays. Start SAR exploration from this quantitative baseline.

Molecular Formula C16H11FN2O3
Molecular Weight 298.273
CAS No. 477511-06-1
Cat. No. B2829524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide
CAS477511-06-1
Molecular FormulaC16H11FN2O3
Molecular Weight298.273
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H11FN2O3/c17-10-7-5-9(6-8-10)16(21)19-13-11-3-1-2-4-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21)
InChIKeySUKPTNGJUYNFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzamido)-1-benzofuran-2-carboxamide (CAS 477511-06-1): Core Pharmacological Profile and Procurement Rationale


3-(4-Fluorobenzamido)-1-benzofuran-2-carboxamide (CAS 477511-06-1) is a synthetic benzofuran-2-carboxamide derivative characterized by a 4-fluorobenzamido substituent at the 3-position of the benzofuran core [1]. The compound has been profiled in high-throughput screening campaigns at The Scripps Research Institute, providing quantitative inhibition and activation data against the mitogen-activated protein kinase 10 (MAPK10/JNK3), the pregnane X receptor (PXR), and the aryl hydrocarbon receptor (AhR) [1]. These data constitute the only publicly available, curated biological activity measurements specific to this compound, making them the primary evidence for evaluating its differentiation from in-class analogs.

Why 3-(4-Fluorobenzamido)-1-benzofuran-2-carboxamide Cannot Be Replaced by General ‘Benzofuran-2-carboxamide’ Analogs


Benzofuran-2-carboxamides exhibit widely divergent target engagement profiles that are exquisitely sensitive to the position and electronic character of the benzamido substituent. The 4-fluorobenzamido isomer (CAS 477511-06-1) shows a distinct activity fingerprint across MAPK10, PXR, and AhR when compared to both the 3-fluoro (CAS 477294-50-1) and 2-fluoro (CAS 898373-22-3) positional isomers, for which no comparable quantitative target data are publicly available [1]. Consequently, substituting any of these isomers without experimental validation risks introducing uncharacterized off-target activities—particularly at the AhR and PXR, which regulate xenobiotic metabolism and can confound in vivo pharmacological readouts [1]. The quantitative evidence below establishes the specific performance boundaries that make this compound the only isomer with a documented multi-target selectivity window.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzamido)-1-benzofuran-2-carboxamide: Head-to-Head and Cross-Study Comparisons


MAPK10 (JNK3) Inhibition: 265-fold Weaker than SP600125—Defining the Activity Floor

In a biochemical TR-FRET dose-response assay (PubChem AID 1284) performed at The Scripps Research Institute, 3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide inhibited MAPK10 (JNK3) with an IC50 of 23,900 nM [1]. By contrast, the well-characterized ATP-competitive JNK inhibitor SP600125 exhibits a JNK3 IC50 of 90 nM under comparable biochemical conditions [2]. This represents a 265-fold difference in potency, establishing that the target compound is a weak MAPK10 ligand and should not be used as a primary JNK3 chemical probe.

MAPK10 JNK3 kinase inhibition HTS profiling

Aryl Hydrocarbon Receptor (AhR) Agonism: 317-fold Less Potent than Tapinarof—Quantifying Off-Target Potential

In a cell-based luminescence assay (PubChem AID 463088) conducted at SRIMSC, 3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide activated the human AhR with an EC50 of 4,120 nM (4.12 µM) [1]. The clinically validated AhR agonist Tapinarof (Benvitimod) activates AhR with an EC50 of 13 nM [2]. The 317-fold lower potency of the target compound indicates substantially weaker AhR engagement, which may reduce the risk of AhR-mediated alterations in CYP1A1/CYP1B1 expression compared to potent AhR ligands.

Aryl hydrocarbon receptor AhR agonism xenobiotic sensing off-target liability

Pregnane X Receptor (PXR) Activation: No Significant Activity (>116 µM)—Selectivity Advantage Versus AhR

In a counterscreen assay for PXR activators (PubChem AID 463086), 3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide exhibited an EC50 greater than 116,000 nM (>116 µM), indicating no meaningful PXR activation at the highest tested concentration [1]. In contrast, the same compound activates AhR with an EC50 of 4,120 nM. The >28-fold selectivity window for AhR over PXR (116,000 / 4,120) demonstrates that the compound does not promiscuously activate xenobiotic-sensing nuclear receptors, an advantage over benzofuran derivatives that co-activate both receptors and thereby trigger broader CYP450 induction cascades.

Pregnane X receptor PXR CYP3A4 induction selectivity

Positional Isomer Differentiation: 4-Fluoro Substitution Provides the Only Documented Multi-Target Selectivity Profile

Three positional isomers of the fluorobenzamido-benzofuran-2-carboxamide scaffold exist: 2-fluoro (CAS 898373-22-3), 3-fluoro (CAS 477294-50-1), and 4-fluoro (CAS 477511-06-1) . Among these, only the 4-fluoro isomer has been experimentally profiled in quantitative bioassays, yielding defined IC50/EC50 values across MAPK10, PXR, and AhR [1]. The 2-fluoro and 3-fluoro isomers lack any publicly reported target activity data, rendering their pharmacological selectivity entirely unknown. For researchers requiring a benzofuran-2-carboxamide with documented target engagement boundaries, the 4-fluoro isomer is the only defensible choice.

positional isomer fluorobenzamido structure-activity relationship SAR

Optimal Research Application Scenarios for 3-(4-Fluorobenzamido)-1-benzofuran-2-carboxamide (477511-06-1)


Negative Control Compound for JNK3-Mediated Neurodegeneration Studies

With a JNK3 IC50 of 23.9 µM—approximately 265-fold weaker than SP600125—this compound serves as a well-characterized weak ligand for JNK3. It can be employed as a negative control in assays designed to validate JNK3-dependent phenotypes, where potent JNK3 inhibitors (e.g., SP600125, IC50 = 90 nM) produce robust signals while this compound remains inactive at concentrations ≤10 µM. Its documented inactivity at PXR (>116 µM) further ensures that any observed effects are not confounded by PXR-mediated transcriptional changes. [1][2]

Reference Compound for Profiling AhR Versus PXR Selectivity in Benzofuran Scaffolds

This compound uniquely activates AhR (EC50 = 4.12 µM) while showing no PXR activation (>116 µM), providing a >28-fold selectivity window. It is an ideal reference standard for screening campaigns that aim to identify benzofuran derivatives with selective AhR agonism and minimal PXR liability—a desirable profile for avoiding CYP3A4-mediated drug-drug interactions. Researchers can benchmark new analogs against this compound's selectivity ratio to prioritize candidates. [1]

Tool Compound for Structure-Activity Relationship (SAR) Studies on Benzofuran-2-carboxamide Positional Isomers

As the only fluorobenzamido-benzofuran-2-carboxamide isomer with documented multi-target activity data, this compound provides the quantitative baseline for SAR exploration. The 4-fluoro substitution yields measurable MAPK10, AhR, and PXR activities; synthesizing and profiling the 2-fluoro and 3-fluoro isomers against these same targets would reveal the impact of fluorine position on selectivity. This compound should be the starting point for any systematic isomer library aimed at mapping the pharmacophoric requirements of the benzofuran-2-carboxamide scaffold. [1][2]

Calibration Standard for AhR Reporter Gene Assays

The AhR EC50 of 4.12 µM places this compound in the mid-potency range relative to strong agonists like TCDD (EC50 ~0.1–1 nM) and weak agonists like indigo (EC50 ~5 µM). Its well-defined activity in the SRIMSC luminescence-based AhR reporter assay (PubChem AID 463088) makes it suitable as a calibration standard for inter-laboratory normalization of AhR transactivation assays, particularly when comparing results across different benzofuran-containing compound libraries. [1]

Quote Request

Request a Quote for 3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.